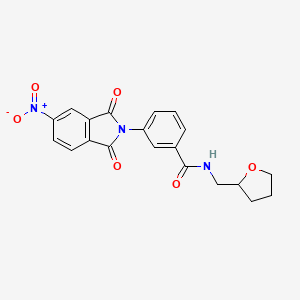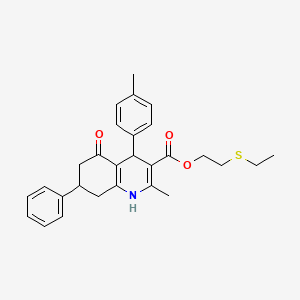![molecular formula C27H23N5O3 B5182082 4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide is a synthetic compound that has been widely used in scientific research. This compound is also known as AC-93253 and has been found to have potential applications in the field of medicine and drug development. The purpose of
Wirkmechanismus
The mechanism of action of 4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide are still being studied. However, it has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide in lab experiments is its potential as a tool compound to study the role of certain enzymes and proteins in various biological processes. However, one limitation is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the use of 4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and cancer-related diseases. Another direction is the study of the compound's mechanism of action and its potential as a tool compound for the study of certain enzymes and proteins. Additionally, further research is needed to determine the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide involves the reaction of 4-aminobenzoic acid with aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain the final compound. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide has been used in scientific research for its potential applications in the field of medicine and drug development. This compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. It has also been used as a tool compound to study the role of certain enzymes and proteins in various biological processes.
Eigenschaften
IUPAC Name |
4-(phenylcarbamoylamino)-N-[4-(phenylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c33-25(19-11-13-23(14-12-19)31-26(34)29-20-7-3-1-4-8-20)28-22-15-17-24(18-16-22)32-27(35)30-21-9-5-2-6-10-21/h1-18H,(H,28,33)(H2,29,31,34)(H2,30,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQJCHPPZFUFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-phenylureido)-N-(4-(3-phenylureido)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5181999.png)
![{1-[(3-methyl-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B5182005.png)

![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5182070.png)

![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![3-(3,4-dimethoxyphenyl)-5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5182093.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)